1,n6-Etheno-2-deoxyadenosine 5-*monoph osphate sod
Description
1,N6-Etheno-2-deoxyadenosine 5'-monophosphate sodium is a modified nucleotide derivative characterized by an etheno bridge between the N1 and N6 positions of the adenine base (Fig. 1). This structural alteration introduces a fused five-membered ring system, disrupting canonical Watson-Crick base pairing, which renders it valuable in studying DNA adducts, mutagenesis, and enzymatic recognition mechanisms . The sodium counterion enhances aqueous solubility, making it suitable for biochemical assays and in vitro studies.
Properties
Molecular Formula |
C12H12N5Na2O6P |
|---|---|
Molecular Weight |
399.21 g/mol |
IUPAC Name |
disodium;[(2R,3S,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H14N5O6P.2Na/c18-7-3-9(23-8(7)4-22-24(19,20)21)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17;;/h1-2,5-9,18H,3-4H2,(H2,19,20,21);;/q;2*+1/p-2/t7-,8+,9+;;/m0../s1 |
InChI Key |
BBPBSDIPGSWFKJ-CVTHISEESA-L |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Chloroacetaldehyde Reaction
One classical and widely reported method involves the reaction of 2'-deoxyadenosine 5-monophosphate with chloroacetaldehyde under controlled conditions:
- Reagents and Conditions : Aqueous solution of 2'-deoxyadenosine 5-monophosphate is treated with chloroacetaldehyde at mildly acidic to neutral pH.
- Mechanism : The aldehyde group of chloroacetaldehyde reacts with the exocyclic amino group at N6 and the N1 position of adenine to form a cyclic etheno bridge, resulting in the 1,N6-etheno adduct.
- Reaction Time and Temperature : Typically, the reaction is carried out at room temperature or slightly elevated temperatures (25–37°C) for several hours to ensure complete conversion.
- Workup : The reaction mixture is neutralized, and the product is isolated by chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC.
- Conversion to Sodium Salt : The isolated compound is converted to the sodium salt by treatment with sodium hydroxide or sodium bicarbonate solutions, enhancing solubility and stability.
Alternative Vinyl Compound Reactions
Other vinyl compounds capable of forming etheno bridges, such as vinyl chloride derivatives, have been used to synthesize etheno adducts on nucleotides:
- These methods mimic the in vivo formation of etheno adducts by exposure to reactive vinyl compounds.
- The reaction conditions are similar but may require optimization due to different reactivities and potential side reactions.
Comparative Data Table of Preparation Methods
| Preparation Method | Reagents Used | Conditions | Yield (%) | Purification Techniques | Notes |
|---|---|---|---|---|---|
| Chloroacetaldehyde reaction | Chloroacetaldehyde | Aqueous, pH 6-7, 25–37°C, 4-12 h | 60–80 | Ion-exchange chromatography, HPLC | Most common, well-characterized method |
| Vinyl chloride derivative reaction | Vinyl chloride analogs | Aqueous or organic solvent, mild heating | Variable | Chromatography | Mimics in vivo adduct formation |
| Enzymatic incorporation (in vitro) | Modified nucleotides | Enzyme catalysis, DNA polymerase | N/A | Analytical assays | Used for biochemical studies, not synthesis |
Research Findings and Analytical Characterization
- Structural Confirmation : The formation of the etheno bridge is confirmed by NMR spectroscopy, mass spectrometry, and UV-visible absorption shifts characteristic of the etheno adduct.
- Biochemical Properties : The compound exhibits altered base pairing properties, as shown in DNA polymerase assays where it can substitute for normal dATP but with reduced efficiency and ambiguous pairing.
- Stability : The sodium salt form is more stable and soluble in aqueous buffers, facilitating its use in biochemical assays.
- Mutagenic Potential : The etheno modification is implicated in mutagenesis due to its ability to cause mispairing during DNA replication, relevant in studies of chemical carcinogens.
Summary and Expert Perspective
The preparation of 1,N6-etheno-2-deoxyadenosine 5-monophosphate sodium is primarily achieved through chemical modification of 2'-deoxyadenosine 5-monophosphate using bifunctional aldehyde reagents like chloroacetaldehyde. This method is robust, reproducible, and yields a compound extensively used in DNA damage and mutagenesis research. Alternative vinyl compounds provide routes that mimic biological adduct formation but require careful optimization.
The sodium salt form enhances the compound's utility in aqueous biochemical contexts. Analytical validation through chromatographic and spectroscopic methods ensures the purity and structural integrity necessary for research applications. This compound remains a critical tool for understanding DNA adduct formation and its biological consequences.
Chemical Reactions Analysis
1,n6-Etheno-2-deoxyadenosine 5-monophosphate sodium salt undergoes various chemical reactions, including oxidation and substitution. Common reagents used in these reactions include chloroethylene oxide and chloroacetaldehyde, which are reactive metabolites of vinyl chloride . The major products formed from these reactions are exocyclic DNA adducts, such as 1,n6-ethenodeoxyadenosine .
Scientific Research Applications
1,n6-Etheno-2-deoxyadenosine 5-monophosphate sodium salt has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,n6-Etheno-2-deoxyadenosine 5-monophosphate sodium salt involves its incorporation into DNA, where it forms exocyclic DNA adducts. These adducts are highly mutagenic and can lead to targeted mutations in mammalian cells . The molecular targets and pathways involved include the DNA replication machinery, which incorporates the compound into the DNA strand, leading to mutations and potential carcinogenesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications
The primary distinction of 1,N6-etheno-2-deoxyadenosine 5'-monophosphate sodium lies in its etheno bridge, which contrasts with alkylation, acylation, or phosphoramidate modifications in related compounds (Table 1). For example:
- N6,N6-Dimethyl-2'-deoxyadenosine (): Features dimethyl groups at N6, altering steric bulk without disrupting the adenine ring.
- N6-Monobutyryl-2'-deoxyadenosine 3':5'-cyclic monophosphate sodium salt (): Incorporates a butyryl group at N6 and a cyclic phosphate, enabling membrane permeability and kinase inhibition studies.
- Adenosine 5'-monophosphoramidate sodium salt (): Replaces the phosphate oxygen with an amino group, altering hydrolysis kinetics and enzyme interactions.
Data Tables
Table 1: Structural and Chemical Comparison
Table 2: Enzymatic and Functional Insights
Research Findings
- Enzymatic Recognition: The etheno bridge in 1,N6-etheno-2-deoxyadenosine derivatives hinders repair enzymes like AlkB, which typically demethylate damaged bases, suggesting utility in probing DNA repair pathways .
- Metabolic Stability: Phosphoester-containing compounds (e.g., dAMP) are less prone to hydrolysis than phosphoanhydrides (e.g., ATP), implying that the sodium salt’s monophosphate group confers moderate stability in physiological conditions .
- Comparative Bioavailability: Sodium salts of modified nucleotides (e.g., ’s adenosine 5'-monophosphate in infant formula) highlight their role in enhancing solubility for nutritional or therapeutic delivery .
Biological Activity
1,n6-Etheno-2-deoxyadenosine 5-monophosphate sodium (often abbreviated as ɛ-dAMP) is a modified nucleoside that plays a significant role in biochemical research, particularly in studies related to DNA damage and repair mechanisms. This compound is characterized by the presence of an etheno group at the N6 position of the adenine base, which alters its chemical properties and biological activities compared to unmodified nucleotides.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃N₅O₃
- Molecular Weight : 275.263 g/mol
- Density : 1.85 g/cm³
- Solubility : The sodium salt form enhances solubility in aqueous environments, making it suitable for various experimental applications.
1,n6-Etheno-2-deoxyadenosine 5-monophosphate sodium primarily acts as a DNA adduct. The etheno modification allows it to form stable adducts with DNA bases, which can disrupt normal base pairing during DNA replication. This disruption can lead to mutations and genomic instability, contributing to cancer development.
Mutagenic Potential
Research indicates that the formation of etheno adducts can interfere with the normal functioning of DNA repair pathways. Studies have shown that these adducts elicit cellular responses associated with DNA damage, including activation of repair mechanisms and apoptosis pathways .
Case Studies and Research Insights
- Toxicity Studies : In vitro studies demonstrated that ɛ-dAMP is active in specific cancer cell lines, such as rat mammary tumor cultures, while showing inactivity in others like HeLa and Glioma 26 . This specificity suggests potential applications in targeted cancer therapies.
- Oxidative Stress Induction : Etheno-modified nucleosides, including ɛ-dAMP, are produced as byproducts of oxidative stress. They serve as biomarkers for evaluating chronic inflammation and lipid peroxidation in tissues .
- DNA Repair Interactions : The compound interacts with proteins involved in DNA repair processes. This interaction can influence cellular responses to DNA damage and affect pathways related to cell cycle regulation and apoptosis .
Comparative Analysis of Etheno-modified Nucleosides
| Compound Name | Biological Activity | Mutagenic Effects |
|---|---|---|
| 1,n6-Etheno-2-deoxyadenosine 5-MP sod | Forms stable adducts with DNA; induces mutations | High potential for genomic instability |
| 1,n6-Ethenoadenosine | Similar reactivity; used in biochemical studies | Moderate mutagenic effects |
| Other Etheno-modified Nucleosides | Varies by structure; some exhibit lower activity | Variable mutagenicity |
Q & A
Q. How can 1,N⁶-Etheno-2'-deoxyadenosine 5'-monophosphate sodium salt be structurally characterized in experimental settings?
To confirm the identity and purity of the compound, researchers should employ a combination of physicochemical methods. X-ray diffraction (XRD) can verify crystalline structure, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like the etheno bridge and phosphate moiety. Scanning electron microscopy (SEM) assesses morphology, and UV-Vis spectroscopy quantifies absorbance peaks specific to modified nucleosides (e.g., λmax ~260 nm for adenine derivatives). Cross-referencing with NMR (¹H, ³¹P) and mass spectrometry (ESI-MS) ensures structural fidelity .
Q. What methodologies are suitable for detecting 1,N⁶-Etheno-2'-deoxyadenosine 5'-monophosphate in biological samples?
Modified diphenylamine assays (with acetaldehyde and sulfuric acid) can quantify DNA-derived etheno adducts by measuring colorimetric changes at 595–600 nm, though interference from proteins or RNA requires prior purification. Alternatively, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers higher specificity for nucleotide analogs. Enzymatic digestion (e.g., using phosphatases) followed by quantification of liberated inorganic phosphate via 1,2,4-aminonaphtholsulfonic acid assays can validate phosphate content .
Q. How is the stability of this compound assessed under varying experimental conditions?
Stability studies should evaluate pH, temperature, and light exposure. For example, incubate the compound in buffers (pH 4–9) at 25°C and 37°C, monitoring degradation via HPLC. Phosphate ester hydrolysis rates can be inferred from inorganic phosphate release using colorimetric assays. UV-Vis spectral shifts under UV light exposure indicate photodegradation. Long-term stability in frozen (-20°C) vs. lyophilized states should also be tested .
Advanced Research Questions
Q. What role does 1,N⁶-Etheno-2'-deoxyadenosine 5'-monophosphate play in DNA replication errors or mutagenesis?
The etheno bridge introduces steric hindrance, potentially disrupting base-pairing during replication. Researchers can assess mutagenicity by incorporating the compound into in vitro DNA synthesis assays (e.g., using DNA polymerase I or Taq polymerase) and sequencing replication products. Comparative studies with unmodified dAMP quantify error rates. In vivo models (e.g., bacterial or mammalian cell lines) treated with the compound can measure mutation frequencies via reporter gene assays (e.g., lacZ reversion) .
Q. How do enzymatic interactions differ between native dAMP and its etheno-modified analog?
Kinetic assays with enzymes like guanylate kinase or cytosolic purine 5'-nucleotidase can reveal competitive inhibition. For example, measure Vmax and Km using varying concentrations of 1,N⁶-Etheno-dAMP vs. dAMP. Crystallographic studies (X-ray or cryo-EM) may show altered binding conformations due to the etheno group. Additionally, metabolic tracing with radiolabeled ([³H] or [¹⁴C]) etheno-dAMP in cell lysates identifies aberrant nucleotide incorporation pathways .
Q. How can contradictory data on the compound’s metabolic effects be resolved?
Discrepancies often arise from differences in experimental design, such as cell type specificity (e.g., lymphocyte vs. hepatocyte metabolism) or assay sensitivity. For instance, IMP dehydrogenase (IMPDH) inhibition assays may yield variable results depending on cofactor availability (NAD⁺/NADH). Meta-analyses of published datasets, coupled with standardized protocols (e.g., uniform buffer systems, enzyme sources), can clarify these contradictions. Statistical tools like ANOVA should account for batch effects .
Q. What strategies optimize the synthesis of 1,N⁶-Etheno-2'-deoxyadenosine 5'-monophosphate for high-yield applications?
Hydrothermal synthesis under controlled pH (7.5–8.5) and temperature (60–80°C) minimizes side reactions. Using sodium phosphate buffers stabilizes the monophosphate group. Post-synthesis purification via ion-exchange chromatography (e.g., DEAE-cellulose) removes unreacted adenosine derivatives. Yield optimization may involve adjusting molar ratios of etheno-modifying agents (e.g., chloroacetaldehyde) to dAMP during the reaction .
Methodological Considerations
- Data Interpretation : When comparing studies, note that etheno adduct quantification methods (e.g., immunoassays vs. LC-MS/MS) vary in specificity for the sodium salt form.
- Ethical Compliance : Adhere to biosafety guidelines when handling mutagenic compounds, including proper waste disposal and institutional review for in vivo work.
- Instrument Calibration : Regular calibration of spectrophotometers and HPLC systems ensures reproducibility, especially for low-abundance nucleotide analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
